molecular formula C11H13BrN2O B1365870 4-[(2-Bromophenyl)methyl]piperazin-2-one

4-[(2-Bromophenyl)methyl]piperazin-2-one

Número de catálogo: B1365870
Peso molecular: 269.14 g/mol
Clave InChI: IZHCCUHVZYVGHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-[(2-Bromophenyl)methyl]piperazin-2-one is a chemical compound of significant interest in medicinal and organic chemistry as a versatile synthetic building block. Piperazine and its derivatives, including piperazin-2-ones, are privileged structures in drug design, frequently appearing in compounds with a wide range of pharmacological activities . The piperazine ring is a common feature in numerous FDA-approved therapeutics, including antipsychotics, antidepressants, antivirals, and anticancer agents such as palbociclib and vortioxetine . The specific substitution pattern of this compound, featuring a 2-bromobenzyl group, makes it a valuable intermediate for further chemical exploration. The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing researchers to diversify the structure and create novel compound libraries for biological screening . Piperazine derivatives are known to be key components in the development of kinase inhibitors , serotonin receptor modulators , and antiviral agents . This product is intended for use in research and development laboratories. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Propiedades

Fórmula molecular

C11H13BrN2O

Peso molecular

269.14 g/mol

Nombre IUPAC

4-[(2-bromophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13BrN2O/c12-10-4-2-1-3-9(10)7-14-6-5-13-11(15)8-14/h1-4H,5-8H2,(H,13,15)

Clave InChI

IZHCCUHVZYVGHI-UHFFFAOYSA-N

SMILES canónico

C1CN(CC(=O)N1)CC2=CC=CC=C2Br

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Piperazin-2-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 4-[(2-Bromophenyl)methyl]piperazin-2-one with structurally or functionally related compounds:

Halogen-Substituted Piperazinone Derivatives

Compound Name Structural Features Biological Activity Key Findings References
4-[(2-Bromophenyl)methyl]piperazin-2-one 2-Bromophenylmethyl at C4, ketone at C3 Cytotoxicity (HT-29, A549) IC₅₀: 12–18 µM (cancer cells); >50 µM (MRC-5). Selectivity due to bromine position.
1-(3-Chlorophenyl)piperazin-2-one 3-Chlorophenyl at C4, ketone at C3 Cytotoxicity (HT-29, A549) IC₅₀: 20–25 µM. Lower potency than bromine analog; chloro group reduces lipophilicity.
1-(2-Bromophenyl)piperazin-2-one HCl 2-Bromophenyl at C1, HCl salt Caspase-3 inhibition IC₅₀: 8.2 µM. Enhanced activity vs. 4-substituted analogs due to positional isomerism.

Key Insight : The 2-bromophenyl group enhances cytotoxicity compared to 3-chlorophenyl analogs, likely due to improved lipophilicity and steric effects. Positional isomerism (C1 vs. C4 substitution) significantly alters biological targets, as seen in caspase-3 inhibition .

Complex Piperazinone-Based Therapeutics

Compound Name Structural Features Therapeutic Target Key Findings References
Rogaratinib Pyrrolotriazine-piperazinone core, methoxy groups FGFR1–4 inhibition IC₅₀: <10 nM for FGFR1–4. Clinical use in urothelial carcinoma. Bulkier substituents enable kinase binding.
S 18126 Benzoindane-piperazinone hybrid Dopamine D4 receptor antagonism Kᵢ: 2.4 nM (D4), >1000 nM (D2/D3). Selective CNS activity but weak in vivo due to poor bioavailability.

Key Insight : While 4-[(2-Bromophenyl)methyl]piperazin-2-one lacks the extended heterocyclic systems of Rogaratinib or S 18126, its simplicity allows for modular derivatization, favoring cytotoxic over receptor-targeted applications .

Benzoxazolone-Piperazinone Hybrids

Compound Name Structural Features Biological Activity Key Findings References
5-Chloro-3-{[4-(2-bromophenyl)]piperazino-1-yl}-2-benzoxazolone 2-Bromophenyl-piperazino-benzoxazolone fusion Caspase-3 inhibition IC₅₀: 5.7 µM. Synergistic effects from benzoxazolone and bromophenyl groups.

Key Insight: Fusion with benzoxazolone improves caspase-3 inhibition compared to standalone piperazinones, highlighting the role of hybrid scaffolds in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[(2-Bromophenyl)methyl]piperazin-2-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a 2-bromobenzyl halide with a piperazin-2-one precursor under basic conditions (e.g., K₂CO₃ in DMF or THF). Critical parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions like N-alkylation over O-alkylation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Intermediate characterization (e.g., 2-bromobenzyl bromide) using 1H^1H-NMR ensures reagent integrity.

Q. How can the crystal structure of 4-[(2-Bromophenyl)methyl]piperazin-2-one be determined, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol) are mounted on a diffractometer (e.g., Bruker D8 Venture). Use SHELXL for refinement, leveraging its robust algorithms for handling disorder or twinning. Hydrogen-bonding networks can be analyzed using Mercury or PLATON .
  • Key Parameters : Report space group (e.g., monoclinic P21/cP2_1/c), lattice constants, and R-factors (R1<0.05R_1 < 0.05). Validate against Cambridge Structural Database entries for similar piperazinones .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry (e.g., methylene protons at δ 3.5–4.0 ppm).
  • MS : High-resolution ESI-MS for molecular ion ([M+H]+[M+H]^+) verification.
  • FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in 4-[(2-Bromophenyl)methyl]piperazin-2-one influence its solid-state stability and solubility?

  • Methodology : Graph set analysis (as per Etter’s rules) identifies motifs like R22(8)R_2^2(8) for dimeric hydrogen bonds. Solubility studies in polar (water, DMSO) vs. nonpolar solvents (hexane) correlate with H-bond donor/acceptor counts. Thermal gravimetric analysis (TGA) assesses stability up to decomposition temperatures (~200°C) .
  • Contradictions : Discrepancies in solubility predictions may arise from polymorphism; use DSC to detect polymorphic transitions .

Q. What strategies resolve contradictory biological activity data across different assays (e.g., receptor binding vs. cellular efficacy)?

  • Methodology :

  • Receptor Binding Assays : Radioligand displacement (e.g., 3H^3H-spiperidone for dopamine D₂ receptors) quantifies IC50IC_{50}.
  • Cellular Assays : MTT or flow cytometry in HEK-293 or SH-SY5Y cells to measure cytotoxicity or apoptosis.
    • Data Reconciliation : Cross-validate using orthogonal techniques (e.g., SPR for binding kinetics vs. Western blot for downstream signaling). Adjust for assay-specific variables (e.g., membrane permeability in cell-based assays) .

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

  • Methodology :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on the bromophenyl group’s hydrophobic packing and piperazinone’s hydrogen bonding with conserved residues (e.g., Asp3.32 in 5-HT receptors).
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability. Calculate binding free energy via MM-PBSA .
    • Validation : Compare with mutagenesis data (e.g., Ala-scanning of receptor binding pockets) .

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